Clomethiazole edisylate
Vue d'ensemble
Description
Clomethiazole edisylate is a sedative and hypnotic . It is used for the management of restlessness and agitation in the elderly, short-term treatment of severe insomnia in the elderly, and treatment of alcohol withdrawal symptoms where close hospital supervision is also provided . It acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the GABAA receptor .
Molecular Structure Analysis
The molecular formula of this compound is C14H22Cl2N2O6S4 . Its molecular weight is 513.5 g/mol . The InChI representation isInChI=1S/2C6H8ClNS.C2H6O6S2/c2*1-5-6 (2-3-7)9-4-8-5;3-9 (4,5)1-2-10 (6,7)8/h2*4H,2-3H2,1H3;1-2H2, (H,3,4,5) (H,6,7,8)
.
Applications De Recherche Scientifique
Neuroprotection in Stroke
- Neuroprotective Properties : Clomethiazole has shown neuroprotective properties in stroke patients, particularly in hemorrhagic stroke. It enhances GABA(A) receptor activity, potentially improving outcomes in stroke patients. A study reported its safety and comparable mortality rates to placebo in hemorrhagic stroke patients (Wahlgren et al., 2000).
- Efficacy in Ischemic Stroke : In ischemic stroke, clomethiazole's effectiveness was evaluated, but no significant efficacy was observed compared to placebo. It was well-tolerated, with sedation as a common adverse event (Lyden et al., 2002).
Pharmacological Actions
- Electrophysiological Actions : Clomethiazole directly activates GABA(A) currents and potentiates the action of GABA. This mechanism contributes to its neuroprotective properties (Nelson, Green, & Hainsworth, 2002).
Use in Coronary Artery Bypass Surgery
- Effect on Cerebral Outcome : A study exploring the effect of clomethiazole on cerebral outcomes in coronary artery bypass surgery found no significant improvement in neuropsychological test scores, indicating limited effectiveness in this context (Kong et al., 2002).
Metabolism and Sedative Activity
- Metabolism in Gerbils : Research on clomethiazole metabolism in gerbils suggested that its neuroprotective action is primarily due to the parent compound, while a metabolite contributes to its sedative activity (Green et al., 2000).
Impact on Sleep Patterns
- Effects on Sleep : A study on healthy subjects indicated that clomethiazole has hypnotic and REM-suppressive effects on sleep, with a rebound phenomenon observed after discontinuation (Gann et al., 2005).
Safety and Pharmacokinetics
- **Safety in StrokePatients**: The safety of clomethiazole in stroke patients was demonstrated, with sedation as the most common adverse event. Its use did not increase the risk of complications, making it a safe option for stroke patients in general, including those with large strokes (Wahlgren et al., 2000).
- Pharmacokinetics in Liver Impairment : A study assessing the impact of liver impairment on clomethiazole elimination found a reduction in clearance in patients with moderate/severe liver impairment. This suggests a need for dosage adjustment in such patients, though sedation was not observed at investigated dose levels (Centerholt et al., 2003).
Mécanisme D'action
Target of Action
Clomethiazole edisylate primarily targets the Gamma-aminobutyric acid receptor subunit alpha-1 (GABAA receptor) . The GABAA receptor is the main fast inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
Clomethiazole interacts with the GABAA receptor complex and acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the GABAA receptor . It enhances the action of the neurotransmitter GABA at this receptor, producing anxiolytic, anticonvulsant, sedative, and hypnotic effects . It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity .
Biochemical Pathways
Clomethiazole appears to mediate some of its hypothermic and neuroprotective effects through a mechanism of action that is distinct from both benzodiazepines and barbiturates . It also directly acts on chloride ion channels . Furthermore, it is a potent CYP2E1 enzyme inhibitor which slows down the metabolism of ethanol, hence its use in alcohol withdrawal . It is also an inhibitor of CYP2B6 and possibly CYP2A6 and thus can affect the plasma clearance of substrates of those enzymes .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy subjects . After oral administration, peak serum concentrations were significantly higher (mean ± SEM, oral 1.76 ± 0.47 µg/mL vs rectal 0.48 ± 0.14 µg/mL; P = 0.03) and appeared earlier (55 ± 12 vs 89 ± 11 min; P = 0.04) . The area under the concentration-time curve values were similar after administration by both routes (oral 116 ± 20.6 vs rectal 105 ± 36.0 µg*min/mL), with a relative rectal bioavailability of 90% compared with oral administration .
Result of Action
The effects of this compound include sedation, hypnosis, muscle relaxation, and anticonvulsant activity . These effects are due to its interaction with the GABAA receptor, enhancing the action of GABA, the major inhibitory neurotransmitter in the brain .
Action Environment
The action of this compound can be influenced by environmental factors such as the route of administration . Additionally, it is particularly dangerous to patients with an elevated risk for drug abuse such as those with a personal or familial history of addiction .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Clomethiazole edisylate interacts with the picrotoxin/barbiturate site of the GABAA-receptor-chloride channel complex . It is pharmacologically distinct from both the benzodiazepines and the barbiturates .
Cellular Effects
Given alone, the effects of this compound on respiration are slight and the therapeutic index high . This suggests that it has a relatively safe profile when used in therapeutic doses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the GABAA-receptor-chloride channel complex . This interaction likely contributes to its sedative, hypnotic, and anticonvulsant properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the dynamics of the interaction of this compound with polyvinyl chloride and cellulose propionate, the main plastics used in the manufacture of infusion bags and sets, was examined . Sorption by the plastic infusion materials accounted for most of the drug loss, while permeation into the external environment accounted for the remainder .
Metabolic Pathways
Given its interaction with the GABAA-receptor-chloride channel complex , it is likely that it is involved in pathways related to neurotransmission.
Subcellular Localization
Given its interaction with the GABAA-receptor-chloride channel complex , it is likely that it is localized at the cell membrane where these receptors are typically found.
Propriétés
IUPAC Name |
5-(2-chloroethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8ClNS.C2H6O6S2/c2*1-5-6(2-3-7)9-4-8-5;3-9(4,5)1-2-10(6,7)8/h2*4H,2-3H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVBVWRCFZCWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCl.CC1=C(SC=N1)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1867-58-9 | |
Record name | Chlormethiazole edisylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane-1,2-disulphonic acid, compound with 5-(2-chloroethyl)-4-methylthiazole (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOMETHIAZOLE EDISYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22NJI0W1D2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Clomethiazole edisylate's interaction with plastic infusion systems a concern?
A: this compound exhibits significant sorption to polyvinyl chloride (PVC) infusion sets, leading to a substantial reduction in the drug concentration delivered to the patient. [, , , ] This loss in potency can impact therapeutic efficacy, especially for drugs with narrow therapeutic indices.
Q2: How does the rate of this compound sorption vary with different infusion system materials?
A: Studies show a marked difference in this compound sorption depending on the material. While significant losses occur with PVC infusion sets (with and without burettes), minimal to no loss is observed with polybutadiene (PBD) sets. [] This difference highlights the importance of material selection in intravenous drug delivery systems.
Q3: What factors influence the extent of this compound sorption to PVC infusion systems?
A3: Several factors can influence sorption, including:
- Drug Concentration: While the loss is generally concentration-independent, indicating a diffusion-controlled process, the initial concentration can impact the extent of loss. [, ]
- pH: The pH of the solution can affect the ionization state of this compound, influencing its interaction with the PVC material. []
- Temperature: Research indicates that both sorption and permeation of this compound through PVC are temperature-dependent. []
Q4: What strategies can mitigate the loss of this compound during intravenous administration?
A4: Minimizing drug loss can be achieved through:
- Alternative Materials: Using infusion sets made from materials like polybutadiene, which show minimal this compound sorption, can significantly reduce drug loss. []
- Tubing Properties: Employing short lengths of small-diameter tubing made from inert plastics with low permeability constants can minimize drug loss during infusion. []
- Alternative Delivery Methods: Utilizing all-plastic single-use syringes can prevent drug loss as no sorption was observed with these systems. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.